3,3,3-Trifluoro-2-hydroxypropanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h1-2,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPBCFRFOQIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298932 | |
| Record name | 3,3,3-Trifluoro-2-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152606-47-8 | |
| Record name | 3,3,3-Trifluoro-2-hydroxypropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152606-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Trifluoroacetaldehyde Hydrate
Nucleophilic Trifluoromethylation Reactions Using Trifluoroacetaldehyde (B10831) Hydrate (B1144303)
Trifluoroacetaldehyde hydrate serves as an efficient and atom-economical source of the trifluoromethyl group for the nucleophilic trifluoromethylation of carbonyl compounds. nih.gov This process provides a direct route to α-trifluoromethyl alcohols, which are important structural motifs in pharmaceuticals and agrochemicals. researchgate.net
Scope and Substrate Generality with Carbonyl Compounds (Aldehydes and Ketones)
The nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate has been successfully applied to a wide range of aldehydes and ketones. nih.gov The reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like N,N-dimethylformamide (DMF). nih.gov
The scope of the reaction is broad, with various aromatic aldehydes and ketones participating effectively. nih.gov Aryl aldehydes, including those with electron-donating substituents and halogens, generally provide good to excellent yields of the corresponding trifluoromethylated alcohols. nih.gov However, strong electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) on the aromatic ring can hinder the reaction. nih.gov Steric hindrance from substituents on the substrate does not appear to play a major role in the reactivity. nih.gov
While many ketones react smoothly, the reaction with enolizable aldehydes and ketones can be sluggish under the strongly basic conditions. nih.gov For instance, enolizable acetophenone (B1666503) is not a suitable substrate, but non-enolizable ketones like adamantan-2-one can be trifluoromethylated successfully. nih.gov Various benzophenone (B1666685) derivatives have also been shown to be reactive substrates. nih.govsemanticscholar.org
Table 1: Nucleophilic Trifluoromethylation of Various Carbonyl Compounds with Trifluoroacetaldehyde Hydrate This table presents a selection of substrates and their corresponding product yields as reported in the literature. nih.gov The reaction involves treating the carbonyl compound with trifluoroacetaldehyde hydrate in the presence of t-BuOK in DMF.
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 83 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 51 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 58 |
| 4 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 56 |
| 5 | 2-Chlorobenzaldehyde | 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | 45 |
| 6 | 4-Nitrobenzaldehyde | - | 0 |
| 7 | Benzophenone | 1,1-Diphenyl-2,2,2-trifluoroethanol | 89 |
| 8 | Adamantan-2-one | 2-(Trifluoromethyl)adamantan-2-ol | Excellent Yield |
Mechanistic Elucidation of CF3⁻ Anion Release and Transfer
The mechanism of nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate involves the in-situ generation of the trifluoromethyl anion (CF3⁻). nih.gov Theoretical studies using Density Functional Theory (DFT) calculations have provided significant insight into this process. nih.govresearchgate.net
Comparative Analysis with Other Trifluoromethylation Reagents
Trifluoroacetaldehyde hydrate is one of several reagents available for nucleophilic trifluoromethylation. A prominent alternative is trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent. nih.govresearchgate.netsemanticscholar.org TMSCF3 is a versatile and widely used reagent that can trifluoromethylate a broad range of electrophiles, including aldehydes and ketones, typically activated by a fluoride (B91410) source. nih.govsemanticscholar.orgrsc.org
Another class of reagents is derived from fluoroform (HCF3), a potent greenhouse gas. beilstein-journals.org The generation of the CF3⁻ anion from HCF3 can be challenging due to the anion's instability, which can lead to decomposition into difluorocarbene (:CF2). beilstein-journals.org To overcome this, systems using HCF3 with a base like potassium hexamethyldisilazide (KHMDS) in solvents such as triglyme (B29127) or DMF have been developed. beilstein-journals.org In DMF, a hemiaminaloate adduct is formed, which serves as a reservoir for the CF3⁻ anion. beilstein-journals.org
Compared to reagents like hexafluoroacetone (B58046) hydrate, trifluoroacetaldehyde hydrate offers better atom economy concerning the trifluoromethyl groups. nih.gov While trifluoroacetaldehyde hemiacetals have been investigated, they show a lower ability to release the CF3⁻ anion. nih.gov The effectiveness of trifluoroacetaldehyde hydrate is attributed to the highly favorable thermodynamics of its deprotonation and subsequent irreversible degradation to form the trifluoromethyl anion. nih.govresearchgate.net
Reactions with Diverse Classes of Nucleophiles
Beyond its use in trifluoromethylation, trifluoroacetaldehyde hydrate reacts with a variety of other nucleophiles, particularly those of biological relevance.
Adduct Formation with Biological Nucleophiles (e.g., Amino Acids, Thiols)
Trifluoroacetaldehyde hydrate readily reacts with biological nucleophiles. nih.gov The reactivity of different nucleophilic groups follows the order SH > NH2 > OH. nih.gov
Among amino acids, only L-cysteine has been shown to form stable adducts with trifluoroacetaldehyde hydrate at physiological pH. nih.gov The reaction involves the thiol (SH) group and the amino (NH2) group of cysteine cyclizing with the aldehyde to form stable thiazolidine (B150603) derivatives: (2R,4R)- and (2S,4R)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid. nih.gov Similarly, other molecules containing both thiol and amino groups, such as L-cysteine methyl ester and 2-mercaptoethylamine, also form stable thiazolidine adducts. nih.gov However, if the amino group is acetylated, as in N-acetyl-L-cysteine, no reaction occurs. nih.gov
The tripeptide glutathione, which contains a cysteine residue, also reacts with trifluoroacetaldehyde hydrate. This reaction leads to the formation of a stable oxathiane derivative, accompanied by the cleavage of the glutamyl moiety. nih.gov
Imine Formation with Amino Groups
The reaction between an aldehyde or ketone and a primary amine typically yields an imine, a compound containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org This reaction is a reversible condensation process that proceeds through a carbinolamine intermediate. libretexts.org
Trifluoroacetaldehyde hydrate reacts with primary amino groups to form stable imines. nih.gov For example, it reacts with the exocyclic amino groups of nucleotides like ATP, GMP, and CMP to form stable imine adducts. nih.gov Other molecules containing primary amino groups, such as L-citrulline and urea, also undergo this reaction. nih.gov The formation of these trifluoromethylated imines is a key reaction in the synthesis of various nitrogen-containing trifluoromethylated compounds, which are of interest in medicinal chemistry. nih.gov
Carbon-Carbon Bond Forming Reactions
3,3,3-Trifluoro-2-hydroxypropanal, the hydrate of trifluoroacetaldehyde (fluoral), is a valuable reagent in organic synthesis, particularly for introducing the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. Its reactivity in various carbon-carbon bond-forming reactions allows for the construction of complex fluorinated molecules.
Aldol (B89426) Reactions with Enamines and Imines
The aldol reaction is a fundamental carbon-carbon bond-forming process. tib.eulibretexts.orgyoutube.com this compound (trifluoroacetaldehyde hydrate) or its ethyl hemiacetal derivative readily participates in aldol-type reactions with enamines and imines. These reactions typically proceed smoothly to generate β-hydroxy-β-trifluoromethyl ketones in high yields. nih.gov
The reaction with enamines, derived from various methyl ketones, occurs with an equimolar amount of the trifluoroacetaldehyde derivative. nih.gov Similarly, imines formed from methyl ketones with a range of aliphatic, aromatic, and heteroaromatic substituents react efficiently to produce the corresponding β-hydroxy-β-trifluoromethyl ketones. nih.gov The high electrophilicity of the carbonyl carbon in trifluoroacetaldehyde, enhanced by the electron-withdrawing trifluoromethyl group, drives these reactions. cdnsciencepub.com This method provides a straightforward and regioselective route to these valuable fluorinated building blocks. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Yield |
| Trifluoroacetaldehyde hydrate/hemiacetal | Enamines (from methyl ketones) | β-hydroxy-β-trifluoromethyl ketones | High nih.gov |
| Trifluoroacetaldehyde hydrate/hemiacetal | Imines (from methyl ketones) | β-hydroxy-β-trifluoromethyl ketones | Good to Excellent nih.gov |
Reductive Amination for Trifluoroethylamino Derivatives
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. organic-chemistry.org In the context of this compound, this reaction provides access to trifluoroethylamino derivatives. The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This transformation is crucial for incorporating the trifluoroethylamino moiety into organic molecules, a group of significant interest in medicinal chemistry. While specific examples directly utilizing this compound are part of broader synthetic strategies, the general methodology is well-established for aldehydes. organic-chemistry.org The development of catalytic asymmetric versions of this reaction allows for the production of chiral trifluoroethyl amines with high enantioselectivity. nih.gov
[3+2] Cycloaddition Reactions for Heterocycle Synthesis
[3+2] cycloaddition reactions are a key strategy for the synthesis of five-membered heterocyclic rings, which are prevalent in biologically active compounds. mdpi.comnih.gov Trifluoroacetaldehyde, generated in situ from its precursors, can participate in these reactions. For instance, the reaction of in situ-generated nitrile imines with trifluoroacetonitrile (B1584977) (which can be derived from trifluoroacetaldehyde oximes) yields 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This cycloaddition proceeds efficiently at room temperature, providing the triazole products in good yields. mdpi.com The mechanism involves the nitrilimine acting as a three-atom component and the trifluoroacetonitrile as a two-atom component, leading to the formation of the heterocyclic ring. mdpi.com Such reactions highlight the utility of trifluoroacetaldehyde derivatives in constructing complex, fluorinated heterocycles. researchgate.netnih.gov
Mannich-type Reactions
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and a compound with an acidic α-proton (like a ketone). wikipedia.org Trifluoroacetaldehyde hydrate can serve as the aldehyde component in Mannich-type reactions. The process begins with the formation of a highly electrophilic trifluoroacetaldimine in situ from the hydrate and an amine. This imine then reacts with the enol form of a ketone or other C-H acidic compound to yield the β-amino-α-(trifluoromethyl)carbonyl derivative. nih.gov This method is highly effective for synthesizing chiral trifluoromethylated amines, often with excellent yields and high enantioselectivity when chiral catalysts are employed. nih.govthieme.de
| Component 1 | Component 2 | Component 3 | Product Type |
| This compound | Primary/Secondary Amine | Ketone/Aldehyde (with α-H) | β-amino-carbonyl compound (Mannich Base) wikipedia.orgresearchgate.net |
Castagnoli–Cushman Reaction Pathways
The Castagnoli–Cushman reaction (CCR) is a valuable method for synthesizing substituted lactams, which are important scaffolds in medicinal chemistry. mdpi.commdpi.com The reaction involves the condensation of an imine with a cyclic anhydride (B1165640), such as homophthalic anhydride. mdpi.comnih.gov Azomethines (imines) derived from trifluoroacetaldehyde hydrate have been investigated in the CCR. nih.govnih.gov
The presence of the strongly electron-withdrawing trifluoromethyl group significantly decreases the reactivity of the imine in the CCR. nih.govnih.gov Despite this reduced reactivity, synthetic procedures have been developed to utilize these imines with highly reactive anhydrides. This allows for the gram-scale synthesis of N-substituted 1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and related benzazepine derivatives. nih.govnih.gov The reaction pathway and product formation can be influenced by the specific nature of the anhydride used. nih.gov
| Imine Precursor | Anhydride | Product Type | Reactivity Note |
| Trifluoroacetaldehyde hydrate | Homophthalic anhydride | N-substituted 1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids | Decreased reactivity due to CF3 group nih.govnih.gov |
| Trifluoroacetaldehyde hydrate | Benzannelated adipic acids | N-substituted 4-oxo-2-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-1-carboxylic acids | Decreased reactivity due to CF3 group nih.govnih.gov |
Environmental and Atmospheric Chemical Transformations
Trifluoroacetaldehyde (CF3CHO) is an atmospheric degradation product of several hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are used as refrigerants. oup.comcopernicus.org Its fate in the atmosphere is of environmental interest. The primary atmospheric sinks for CF3CHO are photolysis (breakdown by sunlight) and reaction with hydroxyl (OH) radicals. rsc.org
Atmospheric Hydration-Dehydration Equilibria and Kinetics
The formation of this compound occurs through the hydration of trifluoroacetaldehyde in the atmosphere. This process is a reversible equilibrium between the gaseous aldehyde and its hydrated form, which can exist in the aqueous phase of atmospheric aerosols and cloud droplets.
The gas-phase hydration of trifluoroacetaldehyde is a slow process. However, the uptake of gaseous trifluoroacetaldehyde into atmospheric water droplets is followed by rapid conversion to the hydrate form. rsc.org Conversely, the dehydration of this compound back to trifluoroacetaldehyde can also occur, particularly if the atmospheric conditions change, such as through the evaporation of cloud droplets. rsc.org In smog chamber experiments, a notable decay of the gaseous hydrate back to trifluoroacetaldehyde has been observed over several hours, suggesting that this dehydration is a relevant atmospheric process. rsc.org
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Gas-Phase Hydration Rate Constant (khydration) | < 2 x 10-23 cm3 molecule-1 s-1 | - | rsc.org |
| Hydration Equilibrium Constant (Khyd) for Trichloroacetaldehyde (for comparison) | ~2000 - 3 x 104 | Aqueous solution | rsc.orgchegg.com |
| Hydrate-to-Aldehyde Reversion | 56% decay in 22 hours | Smog chamber, gaseous phase | rsc.org |
Oxidative Degradation Pathways (e.g., to Trifluoroacetic Acid)
The primary atmospheric removal mechanism for this compound is through oxidation, which predominantly leads to the formation of trifluoroacetic acid (TFA), a persistent and widely detected environmental contaminant. rsc.orgwikipedia.org The main oxidant responsible for the degradation of the hydrate is the hydroxyl (OH) radical.
The reaction of OH radicals with this compound proceeds via hydrogen abstraction from the C-H bond. This initial reaction is relatively fast and results in the formation of a trifluoroacetyl radical, which is then further oxidized to trifluoroacetic acid. The molar yield of TFA from the oxidation of the hydrate is nearly quantitative. rsc.org The atmospheric lifetime of the hydrate with respect to this oxidation process is estimated to be on the order of several weeks to months. rsc.org
In addition to the direct oxidation of the hydrate, the unhydrated trifluoroacetaldehyde also undergoes significant atmospheric degradation. Its reaction with OH radicals is a key removal pathway. Furthermore, reaction with the hydroperoxy radical (HO₂) has been identified as a dominant degradation pathway for trifluoroacetaldehyde. fluorocarbons.org This reaction forms a peroxy radical (CF₃CH(OH)OO•), which can then react with nitric oxide (NO) to yield an alkoxy radical (CF₃CH(OH)O•). This alkoxy radical can subsequently undergo C-C bond scission to produce a trifluoromethyl radical (•CF₃) and formic acid. fluorocarbons.org The trifluoromethyl radical is then rapidly oxidized in the atmosphere, ultimately leading to the formation of trifluoroacetic acid. rsc.orgnih.gov
| Reactant | Oxidant | Rate Constant (cm3 molecule-1 s-1) | Temperature (K) | Product(s) | Reference |
|---|---|---|---|---|---|
| This compound | OH | (1.22 ± 0.26) x 10-13 | 296 | Trifluoroacetic Acid | rsc.org |
| Trifluoroacetaldehyde | OH | - | - | Trifluoroacetyl radical | fluorocarbons.org |
| Trifluoroacetaldehyde | HO₂ | - | - | CF₃CH(OH)OO• | fluorocarbons.org |
| CF₃CH(OH)OO• | NO | - | - | CF₃CH(OH)O• + NO₂ | fluorocarbons.org |
Advanced Synthetic Applications and Catalysis with Trifluoroacetaldehyde Hydrate
Asymmetric Synthesis and Stereocontrol
The development of stereoselective methods to create chiral centers bearing a trifluoromethyl group is of paramount importance for the synthesis of pharmaceuticals and agrochemicals. Trifluoroacetaldehyde (B10831) hydrate (B1144303) serves as a key starting material in many of these transformations.
Chiral α-trifluoromethyl alcohols and amines are critical synthons for bioactive compounds. rsc.org The direct use of trifluoroacetaldehyde, generated in situ from its hydrate, is a powerful strategy for their synthesis.
One effective method involves the reaction of trifluoroacetaldehyde hydrate with chiral imines. This approach facilitates a stoichiometric in situ generation of the volatile trifluoroacetaldehyde and a subsequent asymmetric carbon-carbon bond formation. The reaction produces β-hydroxy-β-trifluoromethyl ketones with good yields and high enantioselectivities, which can be further enhanced by recrystallization. These ketone intermediates are then readily reduced to the corresponding chiral α-trifluoromethyl alcohols. rsc.orgnih.gov
Another strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines, which is a common route to α-trifluoromethyl amines. nih.gov Various catalytic systems have been developed for this purpose. For instance, early work by the Uneyama group utilized oxazaborolidine catalysts with catecholborane as the reducing agent for N-aryl trifluoromethyl imines, although enantioselectivity was modest. nih.gov More advanced methods, such as the palladium-catalyzed addition of arylboroxines to N,O-acetals derived from trifluoroacetaldehyde, provide access to enantioenriched benzylic amines. nih.gov
Organocatalysis combined with photoredox catalysis offers a modern and powerful approach. This dual catalytic system can generate α-trifluoromethyl aldehydes with high enantiomeric excess. These aldehydes are versatile precursors that can be converted into a wide array of enantioenriched trifluoromethylated building blocks, including alcohols and amines. organic-chemistry.org
Table 1: Selected Enantioselective Syntheses of α-CF₃ Alcohol & Amine Precursors
| Reactant(s) | Catalyst/Auxiliary | Product Type | Yield | Enantioselectivity (ee) | Reference |
| Trifluoroacetaldehyde hydrate, Chiral imine | Stoichiometric chiral imine | (S)-β-Hydroxy-β-trifluoromethyl ketone | 57% | >99% (after recrystallization) | rsc.org |
| Aldehyde, Trifluoromethyl iodide | Iridium photocatalyst, Chiral imidazolidinone | α-Trifluoromethyl aldehyde | High | up to 99% | organic-chemistry.org |
| N-aryl trifluoromethyl imine | Oxazaborolidine catalyst | α-Trifluoromethyl amine | Excellent | Modest | nih.gov |
Beyond controlling a single stereocenter, trifluoroacetaldehyde hydrate is employed in reactions where the relative stereochemistry between two or more centers is precisely controlled.
A notable example is the Castagnoli–Cushman reaction (CCR), a multicomponent reaction that produces heterocyclic scaffolds. The reactivity of azomethines, synthesized from trifluoroacetaldehyde hydrate, has been explored in the CCR with various cyclic anhydrides. This method allows for the gram-scale synthesis of diastereomerically pure N-substituted tetrahydroisoquinoline-4-carboxylic acids and tetrahydro-1H-benzo[d]azepine-1-carboxylic acids. The reaction proceeds with defined stereochemistry, yielding products such as (3R,4R)-1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. nih.gov The acceptor nature of the trifluoromethyl group significantly influences the reactivity of the azomethine intermediate in this transformation. nih.gov
Another approach involves the diastereoselective reduction of chiral α-trifluoromethylated ketones. These ketones, which can be synthesized enantioselectively, undergo one-pot reduction to furnish the corresponding β-trifluoromethylated alcohols with two adjacent stereocenters. This sequential process demonstrates excellent diastereoselectivity and complete retention of the enantiomeric purity at the first stereocenter. nih.gov
The success of asymmetric syntheses involving trifluoroacetaldehyde hydrate hinges on the use of effective chiral controllers, which can be either stoichiometric chiral auxiliaries or substoichiometric chiral catalysts.
Chiral Auxiliaries: Chiral imines derived from optically pure amines serve as effective chiral auxiliaries. rsc.org In reactions with trifluoroacetaldehyde, the auxiliary guides the nucleophilic attack on the carbonyl carbon, leading to the formation of one enantiomer in excess. After the reaction, the auxiliary can often be cleaved and recovered. rsc.orgnih.gov
Chiral Catalysts: A wide range of chiral catalysts have been developed to promote enantioselectivity.
Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts are highly effective in activating imines toward nucleophilic attack. In the atroposelective synthesis of N-aryl 1,2,4-triazoles, a cyclodehydration reaction was rendered asymmetric by a CPA catalyst, achieving high enantiomeric ratios. nih.gov
Chiral Imidazolidinones: These organocatalysts are central to the formation of chiral enamines. In dual photoredox-organocatalysis systems, a chiral imidazolidinone catalyst generates a nucleophilic enamine from an aldehyde, which then reacts with an electrophilic trifluoromethyl radical, ensuring high enantiocontrol. organic-chemistry.org
Metal-Based Catalysts: Transition metal complexes with chiral ligands are widely used. A neutral Palladium(II) catalyst supported by a PyOX ligand has been used for the enantioselective addition of arylboroxines to trifluoroacetaldehyde-derived N,O-acetals. nih.gov Nickel-catalyzed cross-coupling reactions also represent a powerful, though conceptually different, method for creating chiral α-trifluoromethyl alcohols. researchgate.net
The choice of catalyst or auxiliary is critical and is often tailored to the specific transformation to achieve optimal yield and stereoselectivity.
Organocatalytic Approaches
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. nih.gov It offers a powerful alternative to metal-based catalysts, often providing milder reaction conditions and unique reactivity patterns.
The application of organocatalysis to reactions involving trifluoroacetaldehyde hydrate or its derivatives has led to significant breakthroughs. A prime example is the combination of enamine catalysis with photoredox catalysis for the enantioselective α-trifluoromethylation of aldehydes. organic-chemistry.org In this process, a chiral secondary amine catalyst (an imidazolidinone) reacts with a parent aldehyde to form a nucleophilic enamine intermediate. Concurrently, a photocatalyst, upon activation by visible light, generates a trifluoromethyl radical from a suitable precursor like trifluoromethyl iodide. This radical is then captured by the enamine, and subsequent hydrolysis releases the α-trifluoromethylated aldehyde product with high enantiopurity. organic-chemistry.org
Chiral Brønsted acids, such as chiral phosphoric acids, represent another major class of organocatalysts relevant to this chemistry. They function by activating electrophiles, particularly imines, through hydrogen bonding. This activation facilitates the enantioselective addition of nucleophiles. While many applications involve pre-formed trifluoromethyl imines, the principles are directly applicable to reactions where the imine is generated in situ from trifluoroacetaldehyde hydrate and an amine. nih.gov
Table 2: Organocatalytic Methods in Trifluoromethylation Chemistry
| Catalysis Type | Catalyst Example | Role of Catalyst | Application Example | Reference |
| Enamine Catalysis | Chiral Imidazolidinone | Forms a nucleophilic enamine intermediate | α-Trifluoromethylation of aldehydes | organic-chemistry.org |
| Brønsted Acid Catalysis | Chiral Phosphoric Acid (CPA) | Activates imines via hydrogen bonding | Asymmetric cyclodehydration to form atropisomeric triazoles | nih.gov |
Derivatization for Specialized Trifluoromethylated Building Blocks
Trifluoroacetaldehyde hydrate is not only used to construct target molecules directly but also to synthesize more complex, specialized trifluoromethylated building blocks. These synthons can then be incorporated into larger structures through various coupling reactions.
One important class of building blocks derived from trifluoroacetaldehyde are trifluoromethylated hydrazones and acylhydrazones . These compounds are synthesized from the hydrate and serve as versatile intermediates. For example, trifluoroacetaldehyde hydrazones can undergo [3+2] cycloaddition reactions to produce trifluoromethyl-substituted pyrazoles. beilstein-journals.org They can also be converted to trifluoromethylated hydrazonoyl halides, which are potent electrophiles for synthesizing other complex heterocyclic systems. beilstein-journals.org
N-heterocyclic carbene (NHC) catalysis has been used to synthesize tri- and tetrasubstituted trifluoromethyl dihydropyranones from α-aroyloxyaldehydes and trifluoromethyl enones. These dihydropyranones are valuable chiral building blocks that can be further derivatized into δ-lactones and cyclic hemiacetals containing stereogenic trifluoromethyl groups. figshare.com
Furthermore, multicomponent reactions like the Castagnoli-Cushman reaction, starting from trifluoroacetaldehyde hydrate, directly yield complex heterocyclic structures such as N-substituted (3R,4R)-1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids . These molecules are highly functionalized and serve as advanced building blocks for medicinal chemistry programs. nih.gov
The α-trifluoromethyl aldehydes produced via organocatalysis are themselves highly valuable building blocks, acting as precursors for α-trifluoromethyl amines, acids, and other synthons crucial for drug discovery. organic-chemistry.org
Precursors for Trifluoroacetonitrile (B1584977) (CF3CN)
Trifluoroacetaldehyde hydrate (3,3,3-Trifluoro-2-hydroxypropanal) is a key starting material for generating precursors to trifluoroacetonitrile (CF₃CN), a significant compound in synthetic chemistry. A notable pathway involves the creation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. acs.org This precursor can be synthesized through the reaction of trifluoroacetaldehyde hydrate with hydroxylamine. acs.org
A significant advantage of this method is the subsequent efficient release of trifluoroacetonitrile. The 2,2,2-trifluoroacetaldehyde O-(aryl)oxime precursor releases CF₃CN in quantitative yield when subjected to mildly basic conditions. acs.org This process is highlighted as facile, cost-effective, and scalable, underscoring its practical applicability in synthesis. acs.org The development of such precursors is crucial as trifluoroacetonitrile itself is a valuable intermediate for producing medicines and agricultural chemicals. google.com The general method of producing nitriles from aldehydes often involves dehydration of an intermediate oxime, a classic organic transformation. wikipedia.org
| Precursor System | Starting Material | Product | Conditions for Release | Yield |
| O-(Aryl)oxime | This compound | Trifluoroacetonitrile (CF₃CN) | Mildly basic | Quantitative |
Precursors for Trifluorodiazoethane
This compound is instrumental in the synthesis of stable precursors for 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂), a highly reactive and valuable fluoroalkylating reagent. nih.govspringernature.com Due to the toxic and explosive nature of CF₃CHN₂, its direct handling is hazardous, which has historically limited its synthetic applications. nih.govresearchgate.net
To circumvent this, researchers have developed trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) as a safe, bench-stable, crystalline solid surrogate that can generate CF₃CHN₂ in situ. nih.govspringernature.com TFHZ-Tfs is readily synthesized in high yield (91% on an 85 mmol scale) via the condensation of o-trifluoromethylbenzenesulfonyl hydrazide with trifluoroacetaldehyde monohydrate under acidic conditions. nih.gov This precursor can be stored at ambient temperature for extended periods without degradation. nih.gov
The in situ generation of trifluorodiazoethane from TFHZ-Tfs occurs under basic conditions, providing a milder and safer alternative to the traditional oxidative methods that require acidic conditions and less stable starting materials like trifluoroethylamine hydrochloride. nih.govspringernature.com This development significantly broadens the accessibility and utility of trifluorodiazoethane chemistry. springernature.com
| Precursor Name | Synthesis from Hydrate | Generation Conditions | Advantages |
| Trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) | Condensation with o-trifluoromethylbenzenesulfonyl hydrazide | Basic conditions | Bench-stable, safe, high-yield synthesis, in situ generation |
Synthesis of Trifluoromethylated Heterocyclic Systems
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and pharmacokinetic properties of heterocyclic compounds, making them highly valuable in pharmaceuticals and agrochemicals. rsc.org this compound serves as a key building block in the synthesis of these important molecules. rsc.org
One direct approach involves a three-component cyclization reaction using trifluoroacetaldehyde hydrate, enaminones, and amidine hydrochloride. rsc.org This strategy provides a novel and green pathway to a variety of pharmaceutically relevant fluorinated heterocycles. rsc.org
Furthermore, trifluoroacetaldehyde hydrate is used to synthesize intermediates that are then cyclized. For instance, its reaction with enamines or imines yields β-hydroxy-β-trifluoromethyl ketones, which are versatile precursors for various heterocyclic systems. nih.gov The reagents derived from the hydrate, such as 2,2,2-trifluorodiazoethane (CF₃CHN₂), are also pivotal. rsc.org CF₃CHN₂ participates in various annulation reactions, such as [2+3] or [3+3] cycloadditions, to construct trifluoromethylated heterocycles like pyrazoles and pyridazines. rsc.org
Examples of Heterocyclic Synthesis Involving Trifluoroacetaldehyde Hydrate:
| Reaction Type | Reactants | Intermediate/Product Class | Reference |
| Three-component Cyclization | This compound, Enaminone, Amidine HCl | Trifluoromethylated heterocycles | rsc.org |
| Aldol-type Reaction | This compound, Enamine/Imine | β-Hydroxy-β-trifluoromethyl ketones | nih.gov |
| Cycloaddition | In situ generated 2,2,2-Trifluorodiazoethane (from hydrate precursor) | CF₃-Pyrazolines, CF₃-Pyridazines | rsc.org |
Involvement in Defluorinative Alkylation
This compound is a key starting material for derivatives that undergo novel defluorinative alkylation reactions. rsc.orgresearchgate.net This transformation typically involves trifluoroacetaldehyde N,O-acetal derivatives, which are prepared from the hydrate. rsc.org
The core reaction occurs when these N,O-acetal derivatives are treated with an excess of an alkyllithium reagent. rsc.orgresearchgate.net The process proceeds through a β-elimination of a fluoride (B91410) ion, which is followed by the transfer of an alkyl group from the excess alkyllithium reagent to the resulting ketene (B1206846) N,O-acetal intermediate. rsc.orgresearchgate.net This sequence results in the formation of α,α-difluoroketone N,O-acetals in excellent yields with unusual regioselectivity. researchgate.net
This method represents a useful and novel synthetic route to functionalized α,α-difluoroketones, as the N-benzyl-N,O-acetal group on the product can be subsequently removed under palladium-catalyzed hydrogenolysis conditions. researchgate.net The reaction demonstrates a unique reactivity of the trifluoromethyl group, where it participates directly in the bond-forming process through the loss of a fluoride atom. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
